Bienvenue dans la boutique en ligne BenchChem!

2-Ethyl-10-hydroxyanthracen-9(10H)-one

Physicochemical profiling Chromatographic method development Industrial hydrogen peroxide process

2-Ethyl-10-hydroxyanthracen-9(10H)-one (IUPAC; CAS 108840-69-3), also referred to as 2-ethyloxanthrone (OXO or OXO-E), is a C16H14O2 anthrone derivative with a molecular weight of 238.28 g/mol, an exact monoisotopic mass of 238.099379685 Da, one hydrogen bond donor, two hydrogen bond acceptors, a computed XLogP3 of 3.0, and a topological polar surface area (TPSA) of 37.3 Ų. The compound is formally the 10-hydroxy tautomer (oxanthrone form) of 2-ethyl-9,10-anthrahydroquinone (eAQH2) and is most prominently encountered as a key degradation intermediate in the palladium-catalyzed hydrogenation of 2-ethyl-9,10-anthraquinone (eAQ) during the industrial anthraquinone process for hydrogen peroxide (H₂O₂) synthesis.

Molecular Formula C16H14O2
Molecular Weight 238.28 g/mol
Cat. No. B12967679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-10-hydroxyanthracen-9(10H)-one
Molecular FormulaC16H14O2
Molecular Weight238.28 g/mol
Structural Identifiers
SMILESCCC1=CC2=C(C=C1)C(C3=CC=CC=C3C2=O)O
InChIInChI=1S/C16H14O2/c1-2-10-7-8-13-14(9-10)16(18)12-6-4-3-5-11(12)15(13)17/h3-9,15,17H,2H2,1H3
InChIKeyFLEGEBKMNCEPSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Ethyl-10-hydroxyanthracen-9(10H)-one (CAS 108840-69-3): Core Identity, Physicochemical Profile, and Industrial Context for Procurement Specification


2-Ethyl-10-hydroxyanthracen-9(10H)-one (IUPAC; CAS 108840-69-3), also referred to as 2-ethyloxanthrone (OXO or OXO-E), is a C16H14O2 anthrone derivative with a molecular weight of 238.28 g/mol, an exact monoisotopic mass of 238.099379685 Da, one hydrogen bond donor, two hydrogen bond acceptors, a computed XLogP3 of 3.0, and a topological polar surface area (TPSA) of 37.3 Ų [1]. The compound is formally the 10-hydroxy tautomer (oxanthrone form) of 2-ethyl-9,10-anthrahydroquinone (eAQH2) and is most prominently encountered as a key degradation intermediate in the palladium-catalyzed hydrogenation of 2-ethyl-9,10-anthraquinone (eAQ) during the industrial anthraquinone process for hydrogen peroxide (H₂O₂) synthesis [2][3]. It is commercially catalogued as 'Anthraquinone Impurity 13' and supplied as a pharmaceutical reference standard with typical purities of 95–99% as verified by HPLC, GC, and NMR batch-release data .

Why 2-Ethyl-10-hydroxyanthracen-9(10H)-one Cannot Be Interchanged with 2-Ethylanthraquinone, 2-Ethylanthrone, or Dithranol-Class Analogs


Within the 2-ethylanthracene chemical space, the specific placement of oxygen atoms and the oxidation state of the central ring dictate fundamentally divergent roles: 2-ethyl-9,10-anthraquinone (eAQ) is the H₂O₂-producing starting material, 2-ethyl-9,10-anthrahydroquinone (eAQH₂) is the active hydrogenation intermediate that generates H₂O₂ upon oxidation, and 2-ethyloxanthrone (OXO) is a tautomeric dead-end that cannot produce H₂O₂ [1]. Unlike 2-ethylanthrone (eAN, C₁₆H₁₄O, MW 222.28), which arises from irreversible carbonyl hydrogenolysis, OXO retains the C₁₆H₁₄O₂ stoichiometry of the active hydroquinone but with a different connectivity that alters its chromatographic retention, solvent partitioning, and catalytic behavior [2]. Compared to the dithranol (1,8-dihydroxy-9-anthrone) pharmacophore class, the target compound lacks both the 1,8-dihydroxy substitution pattern and a free 10-methylene position—the two structural requirements empirically established as the 'minimum structure' for antipsoriatic activity—rendering it biologically silent in that assay while dithranol and its 10-acyl analogs are clinically active irritants [3][4]. Generic one-to-one replacement without analytical verification of the specific isomer therefore risks misidentifying an inactive degradation marker as an active pharmaceutical ingredient or process intermediate.

Quantitative Differentiation Evidence for 2-Ethyl-10-hydroxyanthracen-9(10H)-one vs. Closest Structural and Functional Analogs


Molecular Descriptor Head-to-Head: OXO vs. 2-Ethyl-9,10-Anthraquinone (eAQ)

2-Ethyl-10-hydroxyanthracen-9(10H)-one (OXO) differs from its parent quinone, 2-ethyl-9,10-anthraquinone (eAQ), by the formal addition of two hydrogen atoms and a tautomeric shift of one carbonyl to a hydroxyl group, producing measurable changes in computed molecular descriptors that directly impact reversed-phase chromatographic retention and solvent-extraction partitioning in the industrial H₂O₂ workup [1]. Specifically, OXO possesses one hydrogen bond donor (the 10-OH) whereas eAQ has zero, increasing the topological polar surface area from 34.14 Ų (eAQ) to 37.3 Ų (OXO) [1]. The computed XLogP3 for OXO is 3.0, while eAQ is reported with XLogP3 values of 3.02–4.4 depending on the computational method [1]. The molecular formula shifts from C₁₆H₁₂O₂ (eAQ, MW 236.27) to C₁₆H₁₄O₂ (OXO, MW 238.28), a ΔMW of +2.01 g/mol [1].

Physicochemical profiling Chromatographic method development Industrial hydrogen peroxide process

H₂O₂ Non-Productivity: OXO as a Quantified Process-Loss Marker vs. eAQH₂

In the industrial anthraquinone (AO) process for H₂O₂ production, the tautomerization of 2-ethyl-9,10-anthrahydroquinone (eAQH₂) to 2-ethyloxanthrone (OXO) is explicitly classified as a degradation pathway that yields zero H₂O₂ upon subsequent oxidation, in contrast to eAQH₂ which generates exactly 1 molar equivalent of H₂O₂ per mole of hydroquinone oxidized [1][2]. Drelinkiewicz et al. demonstrated by GC–MS that OXO-E is formed via tautomerization of eAQH₂ during catalytic hydrogenation over 0.5% Pd/Al₂O₃, Pd/SiO₂, and Pd/C catalysts at 55 °C under atmospheric H₂ pressure, and that OXO together with its partially saturated analogs (OXO-H₄, OXO-H₈) constitutes a major fraction of the 'degradation products' that represent irreversible loss of starting eAQ [1]. Critically, OXO cannot be re-oxidized to produce H₂O₂ because the 10-hydroxyl group blocks the re-aromatization pathway required for peroxide release—this contrasts with eAQH₂, which upon O₂ exposure rapidly regenerates eAQ with concomitant H₂O₂ formation [2].

Hydrogen peroxide synthesis Anthraquinone process Catalytic degradation Process analytical technology

γ-Al₂O₃ Regeneration Capability: OXO as a Recoverable Intermediate vs. Irreversibly Degraded 2-Ethylanthrone (eAN)

Industrial AO-process studies have established that 2-ethyloxanthrone (OXO, referred to in the Chinese literature as 2-乙基羟基蒽酮) is among the degradation products that can be regenerated back to active anthraquinone species (eAQ and H₄eAQ) upon passage through γ-Al₂O₃-packed regeneration beds (white-clay beds), whereas 2-ethylanthrone (eAN) and 2-ethylanthracene (eANT) represent deeper, less reversible hydrogenolysis endpoints [1]. Liang et al. (2020) explicitly classify OXO alongside OXOH₄eAQ and EPOXH₄eAQ as 'regenerable degradation products' in the context of industrial γ-Al₂O₃ bed operation, contrasting with eAN which requires more forcing conditions for reversal [1]. This differential regeneration behavior was corroborated by Drelinkiewicz et al. (2011), who showed that alkali-doped (particularly Cs-doped) Pd/Al₂O₃ catalysts increase OXO content while simultaneously suppressing the hydrogenolytic conversion of OXO to eAN, indicating that OXO and eAN sit at different points on the degradation trajectory with different recoverability [2].

Anthraquinone regeneration Degradation product recycling γ-Al₂O₃ bed H₂O₂ process economics

Structural Absence of the Antipsoriatic Minimum Pharmacophore vs. Dithranol (Anthralin)

Schaltegger et al. (1987) demonstrated that 10-ethyldithranol (1,8-dihydroxy-10-ethyl-9(10H)-anthracenone, the closest dithranol analog bearing a 10-alkyl substituent) exhibits zero antipsoriatic activity in both in vitro stability assays and clinical evaluation on healthy and psoriatic human skin, while also eliminating the staining and irritation properties characteristic of dithranol [1]. The loss of activity was mechanistically attributed to the stable 10-ethyl substituent preventing the fast oxidation processes at C-10 that are essential for the antipsoriatic radical-generating mechanism—this established the Krebs–Schaltegger 'minimum structure' requiring a free or easily liberated 10-position plus 1,8-dihydroxy substitution [1][2]. The target compound, 2-ethyl-10-hydroxyanthracen-9(10H)-one, simultaneously lacks both required elements: it has only a single 10-hydroxy group (no 1,8-dihydroxy pattern) and its 2-ethyl substitution is at a position not involved in the pharmacophore. Therefore, by class-level inference from the established SAR, this compound is predicted to be devoid of antipsoriatic activity and the associated skin-irritation liability of dithranol [2].

Antipsoriatic anthrones Structure-activity relationship Dithranol analogs Skin irritation

Analytical Reference Standard Identity: Anthraquinone Impurity 13 with Batch-Specific Purity Certification

2-Ethyl-10-hydroxyanthracen-9(10H)-one is commercially catalogued and supplied as 'Anthraquinone Impurity 13' by multiple reference standard vendors, explicitly positioning this compound as a characterized marker for pharmaceutical impurity profiling, ANDA/DMF regulatory submissions, and HPLC/GC-MS method validation . Suppliers provide batch-specific Certificates of Analysis (COA) with quantitative purity data: Bidepharm lists a standard purity of 97% with NMR, HPLC, and GC batch-release testing , while other suppliers offer grades up to 99% purity . This differentiates the compound from bulk industrial-grade 2-ethylanthraquinone or 2-ethylanthrone, which are typically supplied at technical-grade purity without the full impurity-profile characterization required for pharmaceutical QC workflows . The availability of the compound in precisely quantified small quantities (5 mg to 100 mg from CymitQuimica) further distinguishes it from process-scale anthraquinone procurement .

Pharmaceutical impurity profiling Reference standards ANDA/DMF submissions HPLC method validation

Optimized Application Scenarios for 2-Ethyl-10-hydroxyanthracen-9(10H)-one Based on Quantitative Differentiation Evidence


Industrial H₂O₂ Process Monitoring: OXO as a Quantifiable Degradation Marker for Catalyst Performance and Working-Solution Health

In the industrial anthraquinone (AO) process for hydrogen peroxide manufacture, 2-ethyloxanthrone (OXO) serves as a key GC–MS or HPLC-UV quantifiable marker for the extent of unproductive tautomerization of the active hydroquinone intermediate (eAQH₂). Because every mole of OXO detected in the circulating working solution represents a stoichiometric loss of one mole of H₂O₂-generating capacity [1], procurement of high-purity OXO reference standard enables calibration-curve construction for routine process analytical technology (PAT) monitoring. Process engineers can use OXO concentration trends to differentiate between catalyst deactivation due to benign tautomerization (OXO accumulation, partially reversible over γ-Al₂O₃ beds) vs. irreversible hydrogenolysis to 2-ethylanthrone (eAN) [2], thereby guiding decisions on catalyst replacement, regeneration-bed cycling frequency, and make-up eAQ purchasing.

Pharmaceutical ANDA/DMF Impurity Method Development: OXO as Anthraquinone Impurity 13 for HPLC/GC-MS System Suitability

For pharmaceutical companies developing abbreviated new drug applications (ANDAs) or drug master files (DMFs) for anthraquinone-derived active pharmaceutical ingredients (e.g., anthraquinone laxatives, anthracycline chemotherapeutics, or dermatological anthrones), 2-ethyl-10-hydroxyanthracen-9(10H)-one is explicitly designated as 'Anthraquinone Impurity 13' and is commercially available with batch-specific COA documentation at 97–99% purity with NMR, HPLC, and GC verification [1][2]. Analytical development teams can procure milligram quantities to establish system suitability parameters, determine relative retention times (RRT) against the parent drug peak, and validate limit of detection (LOD) and limit of quantitation (LOQ) values—directly supporting ICH Q3A/Q3B impurity threshold compliance without the need for custom synthesis.

Catalyst Screening and Alkali-Modifier Optimization: OXO Selectivity as a Performance Metric for Pd/Al₂O₃ Formulations

Research groups developing next-generation hydrogenation catalysts for the AO process can use OXO as a key selectivity marker: alkali-doped (especially Cs-doped) Pd/Al₂O₃ catalysts have been shown to increase OXO content relative to undoped 2% Pd/Al₂O₃, while simultaneously suppressing the further hydrogenolytic conversion of OXO to eAN and other irreversible degradation products [1]. By procuring authenticated OXO reference material, catalyst screening laboratories can calibrate their GC–MS or HPLC systems to quantify the OXO/eAN ratio in post-hydrogenation reaction mixtures as a direct metric of catalyst selectivity for the desirable (reversible) degradation pathway over the irreversible one, thereby ranking candidate catalyst formulations for industrial scale-up.

Negative Control in Antipsoriatic Anthrone Screening: Validating the Krebs–Schaltegger Minimum Structure Hypothesis

Dermatological research programs investigating structure–activity relationships (SAR) among anthrone derivatives for psoriasis can deploy 2-ethyl-10-hydroxyanthracen-9(10H)-one as a structurally defined negative control. Because the compound lacks both the 1,8-dihydroxy motif and a free oxidizable 10-methylene position—the two structural requirements empirically established by Schaltegger et al. (1987) and Krebs et al. (1981) as the 'minimum structure' for antipsoriatic anthrone activity [1][2]—it is predicted to show zero activity in 5-lipoxygenase inhibition, keratinocyte antiproliferation, and clinical irritation assays. Inclusion of this compound in screening panels alongside dithranol (positive control) and 10-acyldithranol analogs enables rigorous validation that any observed biological activity in novel analogs genuinely derives from the pharmacophore rather than nonspecific anthracene-core effects.

Quote Request

Request a Quote for 2-Ethyl-10-hydroxyanthracen-9(10H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.